Cas no 2361878-10-4 (N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide)

N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z3297945691
- N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide
- 2361878-10-4
- EN300-26583316
- N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide
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- Inchi: 1S/C16H18N2O2/c1-2-14(19)17-13-6-4-12(5-7-13)15(20)18-11-10-16(18)8-3-9-16/h2,4-7H,1,3,8-11H2,(H,17,19)
- InChI Key: VRQRSOXCSCKWGG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)NC(C=C)=O)N1CCC21CCC2
Computed Properties
- Exact Mass: 270.136827821g/mol
- Monoisotopic Mass: 270.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 49.4Ų
N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26583316-0.05g |
N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide |
2361878-10-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide Related Literature
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide
Research Brief on N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide (CAS: 2361878-10-4)
Recent studies on the compound N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide (CAS: 2361878-10-4) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique spirocyclic structure and acrylamide moiety, has garnered attention for its role in targeted protein modulation and drug discovery. The following sections provide an overview of the latest research findings, focusing on its synthesis, mechanism of action, and potential applications.
The synthesis of N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide involves a multi-step process, including the formation of the 1-azaspiro[3.3]heptane core followed by coupling with 4-aminophenyl acrylamide. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stability under physiological conditions, which is critical for its potential use in vivo.
In terms of biological activity, this compound has shown promising results as a covalent inhibitor targeting specific cysteine residues in proteins. Its acrylamide group enables irreversible binding to thiol groups, making it a valuable tool for studying protein function and developing targeted therapies. Recent studies have identified its interaction with key signaling proteins involved in cancer and inflammatory pathways, suggesting its potential as a lead compound for drug development.
Preliminary in vitro and in vivo studies have demonstrated the compound's efficacy in modulating protein activity and inhibiting pathological processes. For instance, it has been shown to suppress the proliferation of certain cancer cell lines by disrupting critical signaling cascades. Additionally, its pharmacokinetic properties, including absorption, distribution, and metabolism, are currently under investigation to optimize its therapeutic potential.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as off-target effects, bioavailability, and toxicity need to be addressed through further research. However, the unique structural features of N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide provide a solid foundation for the development of next-generation therapeutics. Ongoing studies aim to refine its selectivity and efficacy, paving the way for future clinical trials.
In conclusion, N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide represents a compelling area of research in chemical biology and medicinal chemistry. Its innovative design and biological activity underscore its potential as a therapeutic agent, while ongoing studies continue to uncover new applications and optimize its properties. This research brief highlights the current state of knowledge and future directions for this promising compound.
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